2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
The E-isomer of Cefetamet Pivoxil
Scientific Research Applications
Analytical Method Development
A study by Szlagowska, Kaza, and Rudzki (2010) focuses on developing a high-performance liquid chromatography (HPLC) method for determining cefuroxime, a cephalosporin derivative, in human plasma. This research is significant for pharmacokinetic studies in humans, particularly after oral administration of cefuroxime axetil, a prodrug of cefuroxime. This analytical method can be crucial for understanding the drug's behavior in the human body (Szlagowska et al., 2010).
Chemical Synthesis and Characterization
Deng Fu-li (2007) and Lorena Blau et al. (2008) conducted studies on the synthesis of various cephalosporin derivatives, including compounds with similar structural features to the specified cephalosporin derivative. These studies involve hydrolyzing, protecting, and characterizing the compounds using techniques like IR and NMR, contributing to the broader understanding of cephalosporin derivatives’ synthesis and properties (Deng, 2007); (Blau et al., 2008).
Pharmacological Studies
Several studies, such as those by Applegate et al. (1978) and Koshy and Cazers (1997), explore the pharmacological aspects of cephalosporin derivatives. These studies provide insights into the antibacterial activity of cephalosporin derivatives, their stability, degradation patterns, and interactions with other compounds, which are crucial for developing new antibiotics and understanding their mechanisms (Applegate et al., 1978); (Koshy & Cazers, 1997).
Drug Development and Impurity Analysis
Research by Rao et al. (2006) and others focus on the synthesis of contaminants and impurities in cephalosporin drugs, including Cefdinir. This research is critical for ensuring the safety and efficacy of cephalosporin-based medications by identifying and characterizing potential impurities that may arise during drug production (Rao et al., 2006).
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYMCLQENWCJG-VCUHZILTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefetamet pivoxyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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